molecular formula C16H30Cl2O B14303879 Hexadecanal, 2,2-dichloro- CAS No. 119450-46-3

Hexadecanal, 2,2-dichloro-

Cat. No.: B14303879
CAS No.: 119450-46-3
M. Wt: 309.3 g/mol
InChI Key: OCFYQJAFTSCJID-UHFFFAOYSA-N
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Description

Hexadecanal, 2,2-dichloro- is an organic compound with the chemical formula C16H32O It is a derivative of hexadecanal, which is a long-chain aldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanal, 2,2-dichloro- typically involves the chlorination of hexadecanal. The reaction can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions. The reaction conditions, such as temperature and pressure, need to be carefully monitored to ensure the selective chlorination at the 2,2-position.

Industrial Production Methods

In an industrial setting, the production of Hexadecanal, 2,2-dichloro- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Hexadecanal, 2,2-dichloro- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products

    Oxidation: Hexadecanoic acid, 2,2-dichloro-

    Reduction: Hexadecanol, 2,2-dichloro-

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexadecanal, 2,2-dichloro- has several applications in scientific research:

Comparison with Similar Compounds

Hexadecanal, 2,2-dichloro- can be compared with other long-chain aldehydes and their derivatives:

    Hexadecanal: The parent compound, which lacks the chlorine atoms, has different chemical reactivity and biological effects.

    Hexadecanol: The reduced form of hexadecanal, which is an alcohol, has different physical and chemical properties.

    Hexadecanoic acid: The oxidized form of hexadecanal, which is a carboxylic acid, has different applications and reactivity.

The presence of chlorine atoms in Hexadecanal, 2,2-dichloro- makes it unique, as it imparts distinct chemical properties and reactivity compared to its non-chlorinated counterparts.

Properties

CAS No.

119450-46-3

Molecular Formula

C16H30Cl2O

Molecular Weight

309.3 g/mol

IUPAC Name

2,2-dichlorohexadecanal

InChI

InChI=1S/C16H30Cl2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17,18)15-19/h15H,2-14H2,1H3

InChI Key

OCFYQJAFTSCJID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C=O)(Cl)Cl

Origin of Product

United States

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